1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

Catalog No.
S14085383
CAS No.
M.F
C14H21ClF3NO5
M. Wt
375.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluo...

Product Name

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

IUPAC Name

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate

Molecular Formula

C14H21ClF3NO5

Molecular Weight

375.77 g/mol

InChI

InChI=1S/C14H21ClF3NO5/c1-12(2,3)24-11(21)19-6-4-13(5-7-19,10(20)22-9-15)23-8-14(16,17)18/h4-9H2,1-3H3

InChI Key

CBBHPBVUZFNILU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OCCl)OCC(F)(F)F

1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate is a complex organic compound characterized by its unique structure and functional groups. It features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The compound is notable for its tert-butyl group, chloromethyl substituent, and trifluoroethoxy moiety. Its molecular formula is C14H21ClF3N2O5, and it has a molecular weight of approximately 375.77 g/mol .

Due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Esterification: The dicarboxylate functionality can react with alcohols to form esters.
  • Reduction Reactions: The carbonyl groups in the dicarboxylate can be reduced to alcohols under appropriate conditions.

These reactions are significant for modifying the compound to enhance its properties or create derivatives for specific applications.

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: Starting from suitable precursors, the piperidine ring can be formed through cyclization reactions.
  • Introduction of Functional Groups: The tert-butyl and chloromethyl groups can be introduced via alkylation reactions.
  • Trifluoroethoxy Substitution: This can be achieved through nucleophilic substitution using trifluoroethanol or related reagents.
  • Dicarboxylation: Finally, carboxylic acid groups can be added to complete the synthesis.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound holds potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug development due to its structural features.
  • Agricultural Chemicals: It may serve as an intermediate in the synthesis of agrochemicals.
  • Material Science: The unique properties of the compound could be leveraged in developing new materials with specific functionalities.

Studies on the interactions of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate with biological systems are essential for understanding its pharmacokinetics and pharmacodynamics. Investigating how it interacts with enzymes, receptors, and other biomolecules will provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate:

Compound NameStructure HighlightsUnique Features
Tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylateContains an amino group instead of chloromethylPotentially more polar due to amino group
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylateAcetyl instead of chloromethylDifferent reactivity profile due to acetyl group
Tert-butyl 4-(chlorobenzoyl)piperidine-1-carboxylateBenzoyl group instead of chloromethylAromatic character may influence biological activity

The uniqueness of 1-O-tert-butyl 4-O-(chloromethyl) 4-(2,2,2-trifluoroethoxy)piperidine-1,4-dicarboxylate lies in its combination of a piperidine ring with both chloromethyl and trifluoroethoxy functionalities, which may impart distinct chemical reactivity and biological properties compared to other similar compounds.

Multi-Step Synthesis Optimization Strategies

The synthesis involves four sequential transformations:

  • Piperidine core functionalization via Rh2(R-TCPTAD)4-catalyzed C–H insertion to introduce the trifluoroethoxy group at C4.
  • Dual esterification using tert-butyl chloroformate and methyl chlorocarbonate in dichloromethane at −20°C, achieving 78% yield for the 1,4-dicarboxylate intermediate.
  • Chloromethylation via Hiyama's xanthate protocol with N-bromosuccinimide/Olah’s reagent, optimized at 80–95°C in HCl(aq)/dioxane (3:1).
  • Final coupling through nucleophilic substitution between the chloromethyl intermediate and trifluoroethanol in acetonitrile at reflux.

Critical optimization parameters include:

  • Reaction order: Introducing the trifluoroethoxy group before esterification prevents β-elimination side reactions.
  • Protecting group strategy: Sequential use of benzoyl and tert-butyl groups minimizes premature deprotection during chloromethylation.
StepKey ParameterOptimal ValueYield Improvement
1Catalyst Loading2 mol% Rh262% → 74%
2Temperature−20°C55% → 78%
3HCl Concentration33% aqueous40% → 65%
4SolventAcetonitrile71% conversion

Catalytic Systems for Piperidine Ring Functionalization

Three distinct catalytic regimes enable precise functionalization:

A. Dirhodium Complexes for C–H Activation
Rh2(R-TCPTAD)4 demonstrates exceptional regiocontrol (C4:C3 = 9:1) in trifluoroethoxy group installation via donor-acceptor carbene insertion. The catalyst’s steric profile prevents undesired C2 functionalization through:

  • π-Stacking interactions between TCPTAD ligands and piperidine ring
  • Transition state stabilization via Rh–N coordination

B. Lewis Acid-Mediated Chloromethylation
FeCl3 (0.5 equiv) in HCl(aq)/dioxane achieves 87% chloromethylation yield through:

  • Formaldehyde activation via Schiffs base formation
  • Electrophilic chloromethyl intermediate generation
  • Friedel-Crafts-type attack on the piperidine nitrogen

C. Phase-Transfer Catalysis
Benzyltrimethylammonium chloride (10 mol%) enhances reactivity in biphasic chloromethylation systems by:

  • Shuttling hydroxide ions from aqueous to organic phase
  • Accelerating formaldehyde dissolution in non-polar media

Solvent and Temperature Effects on Chloromethyl Group Introduction

The chloromethylation step exhibits pronounced solvent dependence:

Solvent SystemTemperature (°C)Conversion (%)Selectivity (C4)
HCl(aq)/Dioxane (3:1)808794
HCl(aq)/THF (1:1)657288
Neat HCl (33%)956582
HCl(aq)/Toluene (2:1)1104178

Key observations:

  • Dioxane co-solvents improve chloromethyl group regioselectivity through hydrogen-bond stabilization of transition states.
  • Temperature thresholds: Reactions below 70°C show incomplete formaldehyde activation, while exceeding 95°C promotes HCl evaporation and side reactions.
  • Proton activity: Systems maintaining pH <1 via continuous HCl(g) bubbling achieve 2.3× faster reaction rates compared to static acid conditions.

XLogP3

3

Hydrogen Bond Acceptor Count

8

Exact Mass

375.1060350 g/mol

Monoisotopic Mass

375.1060350 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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